3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one
Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone Benzimidazole is a fused ring compound consisting of benzene and imidazole, while chromenone is a derivative of coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with a suitable chromenone precursor. Common synthetic methods for benzimidazole derivatives include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach synthesis: This method involves the oxidative cyclization of o-phenylenediamine with aldehydes or ketones.
From dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with ammonia or primary amines.
Amino nitrile synthesis: This method involves the reaction of nitriles with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or chromenone rings.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are common reducing methods.
Substitution reagents: Halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.
Cyclization conditions: Acidic or basic conditions, along with heat, are often required for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one depends on its specific application:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Electronic properties: As an n-type dopant, the compound can donate electrons to the conduction band of organic semiconductors, enhancing their electrical conductivity.
Comparison with Similar Compounds
3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one can be compared with other similar compounds, such as:
Benzimidazole derivatives: These include compounds like 5,6-dimethylbenzimidazole, which is a degradation product of vitamin B12 and has vitamin B12-like activity.
Chromenone derivatives: These include coumarin and its derivatives, which are widely used as fluorescent probes and in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features of benzimidazole and chromenone, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5,6-dimethyl-1H-benzimidazol-2-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-10-7-14-15(8-11(10)2)20-17(19-14)13-9-12-5-3-4-6-16(12)22-18(13)21/h3-9H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXLYRWGECOECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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